

biological activity comparison of tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate analogs

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Compound of Interest

Compound Name: *tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate*

Cat. No.: B068817

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Comparative Biological Activity of Indoline-Based Analogs: A Guide for Researchers

For researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of the biological activities of key analogs related to the **tert-Butyl 2-(hydroxymethyl)-1-indolinecarboxylate** scaffold. Due to limited publicly available data on direct analogs of this specific molecule, this guide focuses on structurally similar and highly relevant indoline derivatives that have been evaluated for various therapeutic properties.

This document summarizes quantitative biological data, details experimental protocols for key assays, and visualizes relevant signaling pathways to aid in the understanding of structure-activity relationships and to inform future drug design efforts based on the indoline core.

I. Comparative Analysis of Biological Activity

The indoline scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. This section presents comparative data for several classes of indoline analogs, including their activity as anticancer, anti-inflammatory, and antidiabetic agents.

Antiproliferative Activity of Indole-2-carboxamide Analogs

A series of indole-2-carboxamide derivatives have been synthesized and evaluated for their antiproliferative effects against various cancer cell lines. The data below summarizes their potency in terms of GI50 (50% growth inhibition) and their inhibitory activity against key kinases involved in cancer progression, such as EGFR, BRAFV600E, and VEGFR-2.[1]

Compound ID	R1	R2	X	GI50 (nM) [a]	EGFR IC50 (nM) [b]	BRAF V600E IC50 (nM) [c]	VEGFR-2 IC50 (nM) [d]
Va	COOH	H	NH	26	71 ± 06	77	2.15
Ve	CH2OH	Cl	NH	38	89 ± 0.8	89	1.10
Vf	CHO	Cl	NH	45	95 ± 0.9	93	2.20
Vg	CH=CH-O-CH3	Cl	NH	52	105 ± 1.1	101	1.60
Vh	CN	Cl	NH	68	112 ± 1.3	107	3.25
Erlotinib	-	-	-	33	80 ± 05	60	-
Sorafenib	-	-	-	-	-	-	0.17

- [a] GI50 values were determined against a panel of cancer cell lines.
- [b, c, d] IC50 values represent the concentration required for 50% inhibition of the respective kinase activity.

Anti-inflammatory Activity of 3-Substituted-Indolin-2-one Derivatives

Indolin-2-one derivatives have been investigated for their anti-inflammatory properties. The following table presents the inhibitory effects of these compounds on nitric oxide (NO) production in LPS-stimulated RAW264.7 murine macrophages, a key indicator of anti-inflammatory activity.[2]

Compound	Structure	NO Production (% of Control)
3-(3-hydroxyphenyl)-indolin-2-one	Most Potent	
Other Derivatives	Varied Substitutions	Data shows a range of activities

Detailed quantitative data for a full series was not available in the provided abstract, but the study highlights 3-(3-hydroxyphenyl)-indolin-2-one as the most active compound.

Antidiabetic Activity of Substituted Indolin-2-ones

A series of substituted indolin-2-one derivatives were evaluated for their potential as antidiabetic agents by assessing their inhibitory activity against α -glucosidase.[3]

Compound ID	α -Glucosidase IC50 (μ M)
1	9.15 \pm 0.12
2	Potent Inhibitor
6	Potent Inhibitor
16	Potent Inhibitor
17	13.74 \pm 0.12

This study identified these compounds as potent inhibitors, suggesting their potential as leads for antidiabetic drugs.[3]

II. Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for the key biological assays mentioned in this guide.

Kinase Inhibition Assays (EGFR, BRAFV600E, VEGFR-2)

The inhibitory activity of the indole-2-carboxamide analogs against EGFR, BRAFV600E, and VEGFR-2 was determined using a standard kinase assay protocol.[1]

- Assay Principle: The assay measures the ability of the test compounds to inhibit the phosphorylation of a substrate by the target kinase.
- Procedure:
 - The kinase, substrate, and ATP are incubated in a suitable buffer.
 - The test compound is added at various concentrations.
 - The reaction is allowed to proceed for a specific time at a controlled temperature.
 - The amount of phosphorylated substrate is quantified, typically using a luminescence-based or fluorescence-based detection method.
 - IC₅₀ values are calculated by plotting the percentage of inhibition against the compound concentration.

Nitric Oxide (NO) Production Assay

The anti-inflammatory activity of the 3-substituted-indolin-2-one derivatives was assessed by measuring their effect on nitric oxide production in macrophage cells.[2]

- Cell Culture: RAW264.7 murine macrophages are cultured in a suitable medium.
- Stimulation: The cells are stimulated with lipopolysaccharide (LPS) to induce an inflammatory response and subsequent NO production.
- Treatment: The cells are treated with the test compounds at various concentrations.
- NO Measurement: The concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant is measured using the Griess reagent.
- Data Analysis: The percentage of inhibition of NO production is calculated relative to the control (LPS-stimulated cells without compound treatment).

α-Glucosidase Inhibition Assay

The antidiabetic potential of the substituted indolin-2-ones was evaluated by their ability to inhibit the α -glucosidase enzyme.[\[3\]](#)

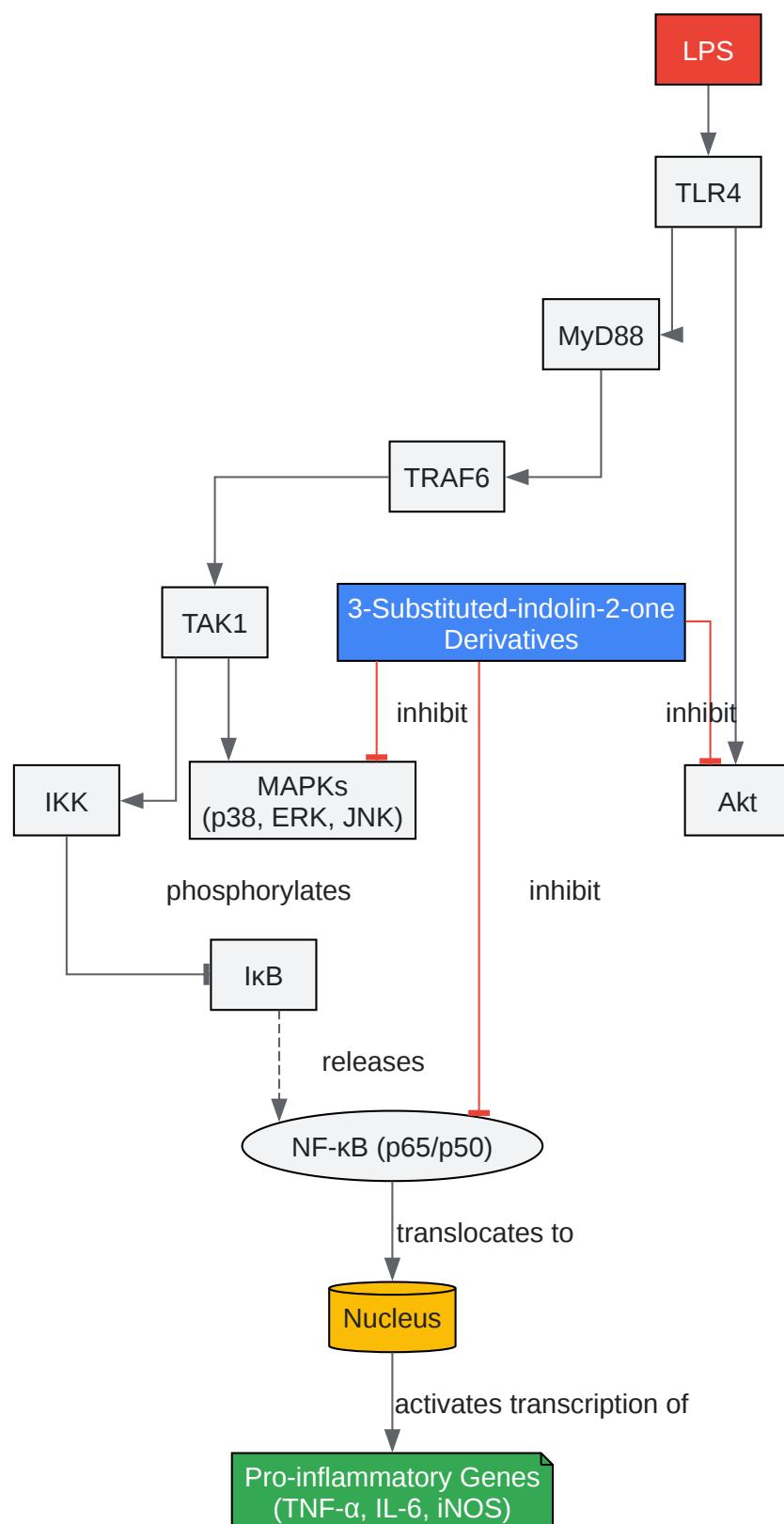
- Enzyme and Substrate: α -glucosidase and its substrate, p-nitrophenyl- α -D-glucopyranoside (pNPG), are used.
- Reaction: The enzyme, substrate, and test compound are incubated together in a buffer solution.
- Detection: The enzymatic reaction produces p-nitrophenol, which can be measured spectrophotometrically at a specific wavelength.
- IC₅₀ Calculation: The concentration of the compound that inhibits 50% of the enzyme activity is determined.

III. Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of these compounds requires knowledge of the signaling pathways they modulate.

Anti-inflammatory Signaling Pathway

The anti-inflammatory effects of the 3-substituted-indolin-2-one derivatives are mediated through the inhibition of key signaling pathways, such as the Akt, MAPK, and NF- κ B pathways, which are activated by LPS.[\[2\]](#)

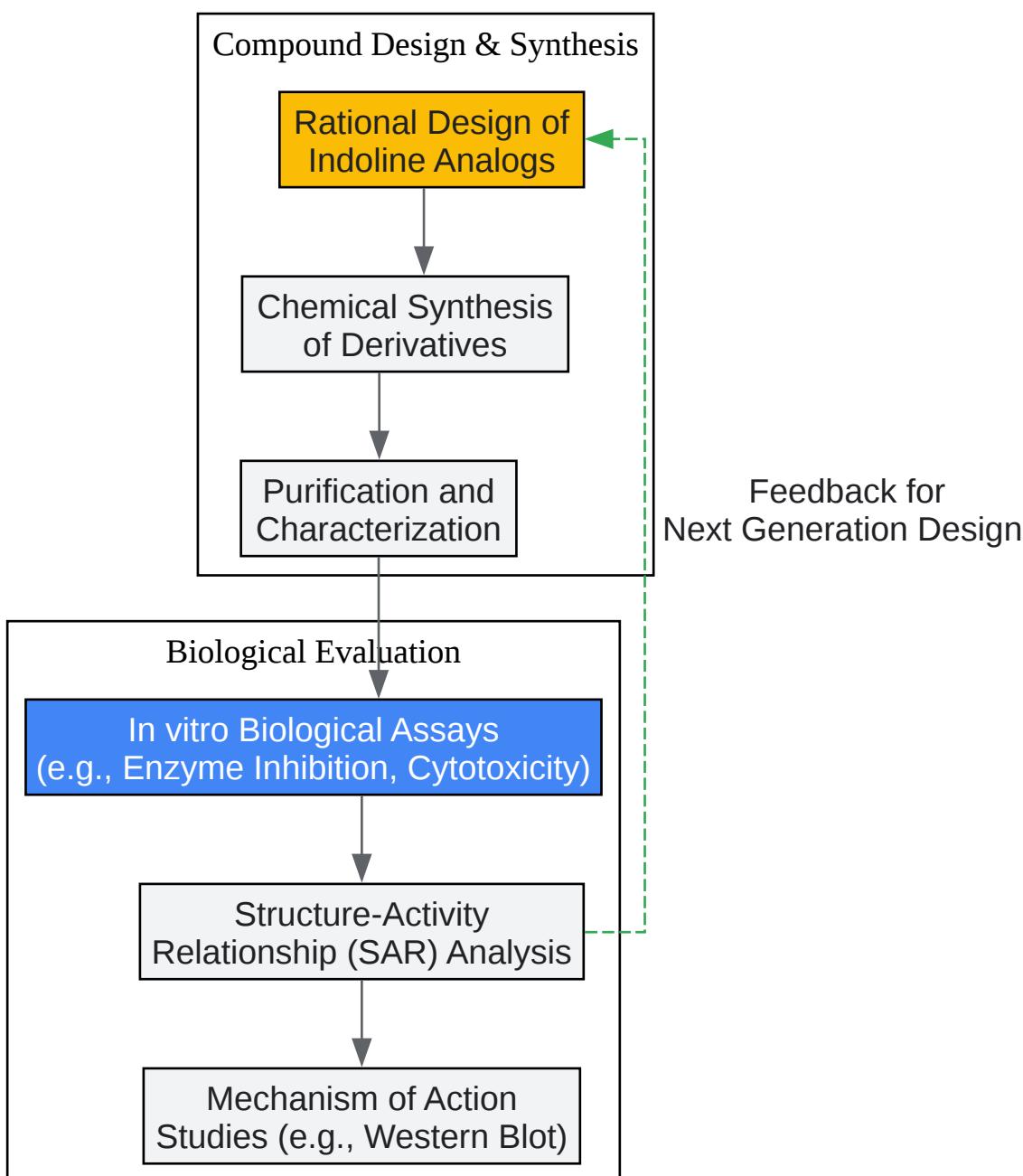


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Caption: LPS-induced pro-inflammatory signaling cascade and points of inhibition by 3-substituted-indolin-2-one derivatives.

General Workflow for Synthesis and Biological Evaluation

The development of novel therapeutic agents based on the indoline scaffold typically follows a structured workflow from design and synthesis to biological evaluation.



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Caption: General workflow for the design, synthesis, and biological evaluation of novel indoline-based therapeutic agents.

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